molecular formula C14H12ClNO B2368745 N-benzyl-3-chlorobenzamide CAS No. 82082-49-3

N-benzyl-3-chlorobenzamide

Cat. No. B2368745
CAS RN: 82082-49-3
M. Wt: 245.71
InChI Key: VLWCOVLTTGVSTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N-benzyl-3-chlorobenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Chemical Reactions Analysis

The chemical reactions involving N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-chlorobenzamide are not explicitly provided in the sources I have access to .

Scientific Research Applications

Herbicidal Activity

N-benzyl-3-chlorobenzamide and its derivatives have been investigated for their herbicidal properties. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has shown effectiveness against annual and perennial grasses, suggesting potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells

N-benzyl-3-chlorobenzamide derivatives have been found to be potent inhibitors of mitosis in plant cells. This is evident from studies showing that N-(1,1-dimethylpropynyl)-3-chlorobenzamide can effectively inhibit cell division in various plant species at low concentrations (Merlin et al., 1987).

Chemical Shift Studies in NMR

Research involving N-chlorobenzamides, closely related to N-benzyl-3-chlorobenzamide, has contributed to the understanding of π-polarization effects in chemical compounds. These studies, using Nuclear Magnetic Resonance (NMR), provide insights into the electronic and structural properties of benzamides and their derivatives (Rosa, Brown, McCoy, Ong, & Sanford, 1993).

Molecular Structure Analysis

The molecular structure of compounds like methyl 2-(3-chlorobenzamido)benzoate, which shares structural similarities with N-benzyl-3-chlorobenzamide, has been analyzed to understand intermolecular interactions and molecular packing. This research contributes to the broader understanding of molecular interactions in similar compounds (Ouahrouch et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, N-Benzylbenzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Future Directions

The future directions for the study and application of N-benzyl-3-chlorobenzamide are not explicitly mentioned in the sources I have access to .

properties

IUPAC Name

N-benzyl-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWCOVLTTGVSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-chlorobenzamide

Citations

For This Compound
10
Citations
IE Pop, BP Déprez, AL Tartar - The Journal of Organic Chemistry, 1997 - ACS Publications
… N-Benzyl-3-chlorobenzamide (15). By the general procedure, the reaction of 3-chlorobenzoic acid (d) (0.279 g, 1.78 mmol) and PyBrOP (0.831 g, 1.78 mmol) in the presence of …
Number of citations: 138 pubs.acs.org
K Holzschneider, AP Häring, A Haack… - The Journal of …, 2017 - ACS Publications
The degradation of geminal diazides is described. We show that diazido acetates are converted into tetrazoles through the treatment with bases. The reaction of dichloro ketones with …
Number of citations: 22 pubs.acs.org
M Shea - 2019 - conservancy.umn.edu
Nitrogen containing mono-heterocyclic hypervalent iodine(III) compounds, benziodazoles, have been investigated by several research groups as well as ours. These compounds are …
Number of citations: 2 conservancy.umn.edu
MT Shea, GT Rohde, YA Vlasenko, PS Postnikov… - Molecules, 2021 - mdpi.com
Hypervalent iodine heterocycles represent one of the important classes of hypervalent iodine reagents with many applications in organic synthesis. This paper reports a simple and …
Number of citations: 1 www.mdpi.com
N Fattahi, M Ayubi, A Ramazani - Tetrahedron, 2018 - Elsevier
The present study reports the successful synthesis of two important and abundant functional groups "ester and amide" by N,N′-diisopropylcarbodiimide (DIC) in water as a green …
Number of citations: 52 www.sciencedirect.com
D Liang, X Song, L Xu, Y Sun, Y Dong, B Wang, W Li - Tetrahedron, 2019 - Elsevier
… Interestingly, when N-allylated N-benzyl-3-chlorobenzamide was used as the substrate, ring closure occurred on the benzoyl ring and at the less hindered position, affording 4-…
Number of citations: 11 www.sciencedirect.com
S Mkrtchyan, M Jakubczyk, S Lanka, M Pittelkow… - Molecules, 2021 - mdpi.com
… N-benzyl-3-chlorobenzamide 5z. The title compound was prepared starting with an appropriate 2-bromo-2,2-difluoroacetamide 1u (264 mg, 1.0 mmol, 1.0 equiv.), KF (116 mg, 2.0 mmol…
Number of citations: 4 www.mdpi.com
YN MABKHOT, MS AL-HAR, A BARAKAT… - chalcogen.ro
The increasing drug resistance of Gram-positive and Gram-negative pathogenic bacteria to the currently marketed antibacterial agents has caused alarm in the international scientific …
Number of citations: 2 www.chalcogen.ro
PL Lagueux-Tremblay - 2022 - search.proquest.com
Metal-catalyzed carbon-halogen bond forming reactions are of growing importance in organic synthesis by providing a route to form organohalides from available reagents and with low …
Number of citations: 2 search.proquest.com
R Vanjari, T Guntreddi, KN Singh - Green Chemistry, 2014 - pubs.rsc.org
An efficient and environmentally benign amidation of aldehydes with N-chloroamines has been developed using AIBN as an initiator. This methodology offers a metal free and base free …
Number of citations: 66 pubs.rsc.org

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